

Spectroscopic data for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

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Compound of Interest

Compound Name: 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid**, a molecule of interest in medicinal chemistry and drug development due to its substituted pyrrolidinone scaffold. As direct experimental data for this specific compound is not widely published, this document synthesizes predictive data based on established spectroscopic principles and extensive reference data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel chemical entities.

Introduction and Molecular Overview

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of N-substituted pyroglutamic acid analogues. The pyrrolidinone ring is a privileged scaffold in pharmacology, appearing in a wide array of bioactive molecules. The characterization of such molecules is the bedrock of chemical synthesis and drug discovery, ensuring structural

integrity, purity, and conformity to the intended design. Spectroscopic analysis is the cornerstone of this characterization process.

This guide will elucidate the expected spectroscopic signatures of the target molecule by dissecting its three primary structural components:

- The 4-Chlorophenethyl Group: An aromatic ring substituted with chlorine, linked by a two-carbon (ethyl) chain.
- The 5-Oxopyrrolidine Ring: A five-membered lactam (cyclic amide).
- The Carboxylic Acid Moiety: A key functional group influencing solubility and potential biological interactions.

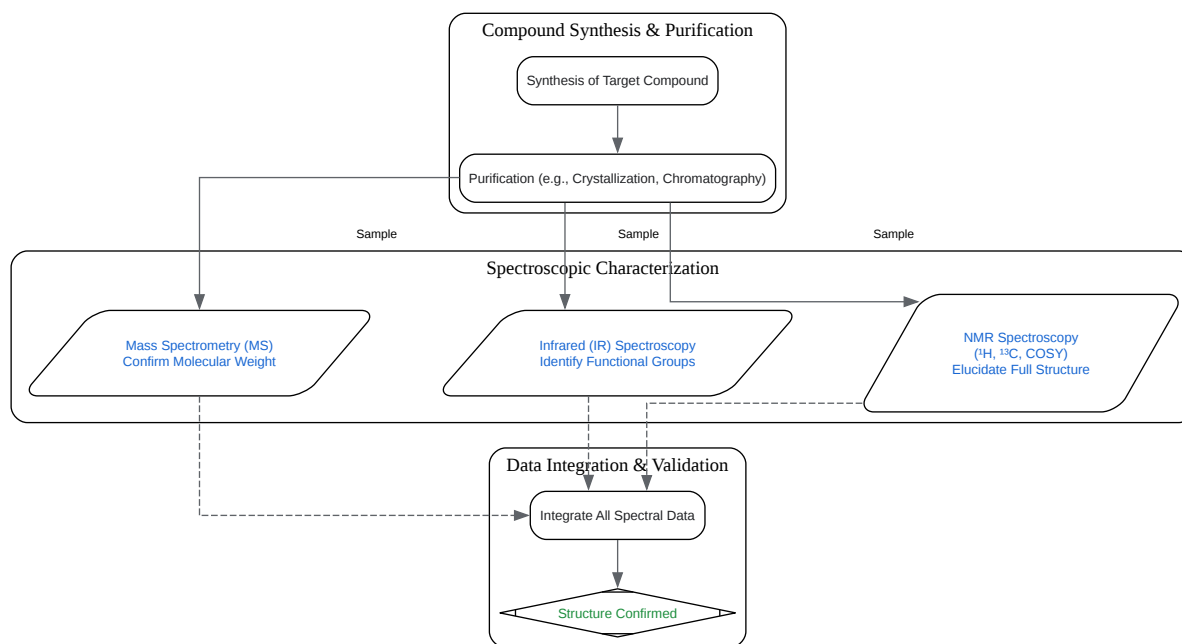
By understanding the expected spectral behavior of each component, we can construct a complete and predictive spectroscopic profile of the entire molecule.

Experimental Workflows & Protocols

To ensure data integrity and reproducibility, standardized protocols are paramount. The following sections describe field-proven methodologies for acquiring high-quality spectroscopic data.

Workflow for Spectroscopic Analysis

The logical flow for characterizing a novel compound like **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** involves a multi-technique approach to unambiguously confirm its structure.



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Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

^1H NMR Spectroscopy

Experimental Protocol: A sample of ~5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO- d_6 , which is capable of dissolving the polar carboxylic acid and revealing the exchangeable acidic proton. The spectrum is recorded on a 400 MHz or higher field spectrometer.

Predicted Spectral Data & Interpretation: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration value of these signals corresponds to the number of protons they represent.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Expert Insights
~12.5	Broad Singlet	1H	-COOH	The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield shift due to strong hydrogen bonding and deshielding. Its broadness is characteristic, and it will disappear upon a D ₂ O shake. ^[1]
7.35 - 7.25	Multiplet (AA'BB')	4H	Aromatic C-H	The four protons on the 1,4-disubstituted benzene ring will appear as a complex multiplet, often resolving into two distinct doublets (an AA'BB' system), characteristic of para-substitution.
3.60 - 3.40	Multiplet	2H	N-CH ₂ (Pyrrolidinone)	These protons are adjacent to the electron-withdrawing nitrogen atom of

the lactam,
shifting them
downfield.

3.55 - 3.45

Multiplet

2H

N-CH₂ (Ethyl)

These protons
are also attached
to the nitrogen,
and their
chemical shift will
be similar to the
other N-CH₂
group.

3.30 - 3.15

Multiplet

1H

-CH-COOH

This methine
proton is alpha to
both the lactam
and carboxylic
acid carbonyls,
resulting in a
significant
downfield shift.

2.85 - 2.70

Multiplet

2H

Ar-CH₂

The methylene
protons adjacent
to the aromatic
ring.

2.70 - 2.55

Multiplet

2H

-CH₂-CO

These methylene
protons are
adjacent to the
lactam carbonyl
group. They are
often
diastereotopic,
leading to a more
complex
multiplet.

^{13}C NMR Spectroscopy

Experimental Protocol: The ^{13}C NMR spectrum is typically acquired using the same sample prepared for ^1H NMR analysis. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted Spectral Data & Interpretation: The ^{13}C spectrum provides a count of the unique carbon environments and information about their electronic nature.

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale & Expert Insights
~174-172	-COOH	The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. [1]
~172-170	-C=O (Lactam)	The lactam carbonyl carbon is also significantly deshielded, typically appearing slightly upfield of the carboxylic acid carbon. [2] [3] [4] [5]
~138	Aromatic C-Cl	The aromatic carbon directly bonded to the chlorine atom.
~132	Aromatic C (ipso)	The aromatic carbon attached to the ethyl group.
~130	Aromatic C-H	Aromatic carbons bearing a proton.
~129	Aromatic C-H	Aromatic carbons bearing a proton.
~50-48	N-CH ₂ (Pyrrolidinone)	Carbon adjacent to the lactam nitrogen.
~48-46	N-CH ₂ (Ethyl)	Carbon adjacent to the lactam nitrogen.
~38-36	-CH-COOH	The methine carbon alpha to the carbonyls.
~36-34	-CH ₂ -CO	The methylene carbon alpha to the lactam carbonyl.
~34-32	Ar-CH ₂	The methylene carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: For a solid sample, the most common method is preparing a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk through which the IR beam is passed.

Predicted Spectral Data & Interpretation: The IR spectrum provides a "fingerprint" that confirms the presence of the core structural motifs.

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Significance & Interpretation
3300 - 2500	O-H stretch (broad)	Carboxylic Acid	This very broad and strong absorption is one of the most characteristic peaks in IR spectroscopy and is a definitive indicator of the -COOH group. [1]
~1720	C=O stretch (strong)	Carboxylic Acid	The sharp, strong absorption of the carboxylic acid carbonyl is expected in this region. [1]
~1670	C=O stretch (strong)	Amide (Lactam)	The lactam carbonyl typically absorbs at a slightly lower frequency than the acid carbonyl, providing a distinct, strong peak. [2] [3] [4] [6] [7]
~1600, ~1490	C=C stretch	Aromatic Ring	These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.
~820	C-H bend (out-of-plane)	1,4-Disubstituted Ring	This strong band is highly indicative of a para-substituted aromatic ring.
~750	C-Cl stretch	Aryl Halide	The presence of the carbon-chlorine bond

is confirmed by a peak
in this region.

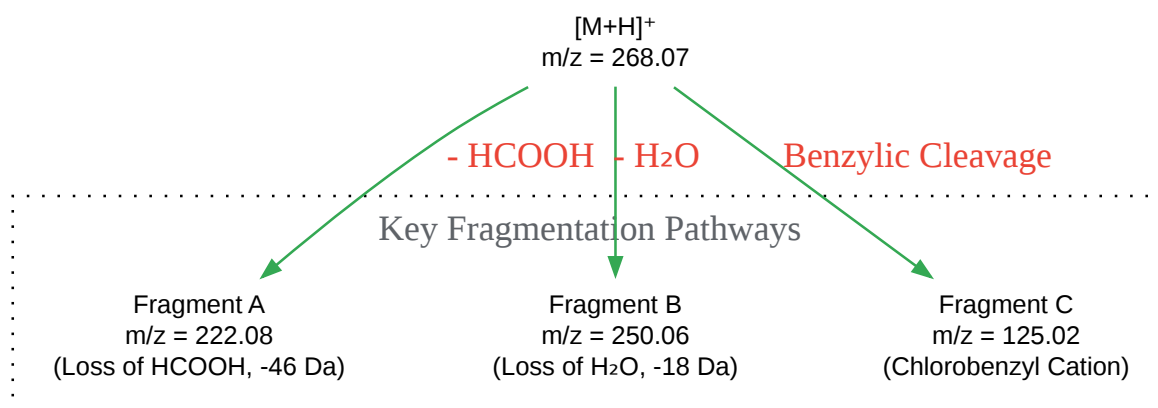
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. The analysis can be run in either positive ($[M+H]^+$) or negative ($[M-H]^-$) ion mode. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

Molecular Formula: $C_{13}H_{14}ClNO_3$ Molecular Weight: 267.71 g/mol Exact Mass: 267.0662

Predicted Data & Fragmentation Analysis: In positive-ion ESI-MS, the primary ion observed would be the protonated molecule, $[M+H]^+$, at m/z 268.0735. The analysis of fragmentation patterns provides a roadmap of the molecule's weakest bonds and most stable fragments.



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Caption: Predicted major fragmentation pathways in ESI-MS.

- Pathway to Fragment A (m/z 222.08): A common fragmentation for carboxylic acids is the neutral loss of formic acid (HCOOH), a process known as decarboxylation followed by loss of H₂.
- Pathway to Fragment B (m/z 250.06): The loss of a water molecule from the parent ion is a facile process for molecules containing a carboxylic acid.
- Pathway to Fragment C (m/z 125.02): Cleavage of the bond between the ethyl chain and the pyrrolidinone ring can generate a stable chlorotropylium or chlorobenzyl cation, a characteristic fragment for the 4-chlorophenethyl moiety.

Conclusion

The structural confirmation of **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed, predictive framework for interpreting its ¹H NMR, ¹³C NMR, IR, and MS data. The expected chemical shifts, vibrational frequencies, and fragmentation patterns discussed herein are grounded in fundamental chemical principles and supported by data from closely related analogues. By following the outlined protocols and using this interpretive guide, researchers can confidently verify the structure and purity of this compound, facilitating its use in further scientific investigation.

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